molecular formula C30H22 B13142139 2,2'-Dimethyl-1,1'-bianthracene CAS No. 62817-78-1

2,2'-Dimethyl-1,1'-bianthracene

Cat. No.: B13142139
CAS No.: 62817-78-1
M. Wt: 382.5 g/mol
InChI Key: DVQSMPCWQPXQBE-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-1,1’-bianthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by two anthracene units connected at the 1-position, with methyl groups attached at the 2,2’-positions. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .

Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,2’-Dimethyl-1,1’-bianthracene stands out due to its unique combination of photophysical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .

Properties

CAS No.

62817-78-1

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

2-methyl-1-(2-methylanthracen-1-yl)anthracene

InChI

InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3

InChI Key

DVQSMPCWQPXQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C

Origin of Product

United States

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